2-(4-Methoxyphenyl)-2-methylpropanoic acid

Descripción general

Descripción

2-(4-Methoxyphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of propanoic acid, featuring a methoxy group attached to a phenyl ring, which is further connected to a methyl-substituted propanoic acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

Grignard Reaction: The 4-methoxybenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2-(4-methoxyphenyl)-2-methylpropan-1-ol.

Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

Reduction: Formation of 2-(4-methoxyphenyl)-2-methylpropan-1-ol.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2-(4-Methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.

4-Methoxybenzoic acid: Contains a benzoic acid group instead of a propanoic acid.

2-(4-Methoxyphenyl)propanoic acid: Lacks the methyl substitution on the propanoic acid.

Uniqueness

2-(4-Methoxyphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Actividad Biológica

2-(4-Methoxyphenyl)-2-methylpropanoic acid, also known as a derivative of the well-studied propanoic acid class, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

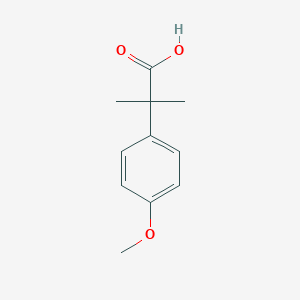

The compound's structure can be represented as follows:

- Molecular Weight : 208.25 g/mol

- Functional Groups : Methoxy group (-OCH₃), carboxylic acid (-COOH), and an aromatic ring.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

- Analgesic Properties : It has been evaluated for pain relief mechanisms, demonstrating efficacy comparable to standard analgesics in animal models.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Cyclooxygenase (COX) : The compound is believed to inhibit COX enzymes, which play a critical role in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain.

- Modulation of Cytokine Production : It reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory response.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition; cytokine modulation | |

| Analgesic | Pain pathway modulation | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

-

Study on Pain Relief :

- A randomized controlled trial assessed the analgesic effects in a rodent model. Results indicated a significant reduction in pain response compared to control groups treated with saline.

- Findings : The compound demonstrated a dose-dependent analgesic effect, comparable to ibuprofen.

-

Anti-inflammatory Study :

- In vitro studies using macrophage cell lines showed that treatment with this compound led to decreased production of TNF-α and IL-6.

- : The compound's ability to modulate inflammatory markers suggests potential therapeutic applications in chronic inflammatory diseases.

-

Antimicrobial Activity :

- Research evaluated its antimicrobial properties against various pathogens. The compound exhibited notable inhibitory effects on Gram-positive bacteria.

- Results : Zones of inhibition were measured, indicating effective antimicrobial activity at specific concentrations.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJSVQFIOUFWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292821 | |

| Record name | 2-(4-methoxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2955-46-6 | |

| Record name | 2955-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2955-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 2-(4-Methoxyphenyl)-2-methylpropanoic acid upon one-electron oxidation in aqueous solution?

A1: The research suggests that this compound undergoes rapid decarboxylation upon one-electron oxidation. [] This means that the carboxyl group (-COOH) is lost as carbon dioxide (CO2), leading to the formation of the 4-methoxycumyl radical. The study was unable to directly observe the radical cation intermediate (2*+) that is thought to form initially, suggesting that either it is not formed or that its decarboxylation is too fast to be detected under the experimental conditions. []

Q2: How does the structure of this compound impact its reactivity during one-electron oxidation compared to a similar compound, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid?

A2: Replacing the C(CH3)2 moiety in this compound with a cyclopropyl group, as seen in 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, significantly impacts the rate of decarboxylation upon one-electron oxidation. The study found that the decarboxylation rate constant for the cyclopropyl-containing compound is more than three orders of magnitude slower. [] This difference can be attributed to several factors, including the stability of the resulting carbon-centered radical, the oxidation potential of the substrate, and stereoelectronic effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.